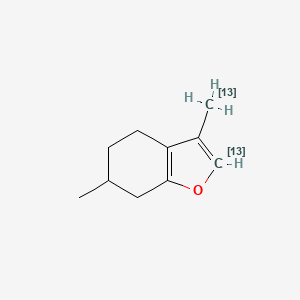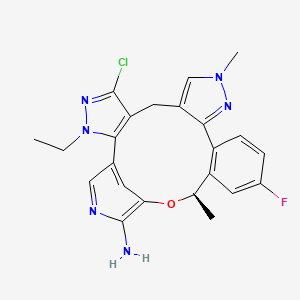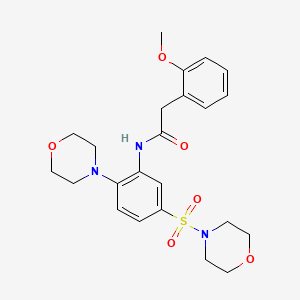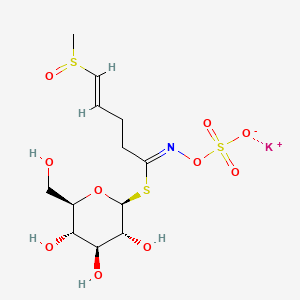
(R,E)-TCO-PEG8-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-TCO-PEG8-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives It is characterized by the presence of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-TCO-PEG8-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The initial step involves the synthesis of TCO through a series of chemical reactions, including cyclization and isomerization processes.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl groups of PEG react with the TCO derivative.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(R,E)-TCO-PEG8-acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as aldehydes and ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The PEG chain can undergo substitution reactions, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives with different functional groups.
科学的研究の応用
(R,E)-TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility.
Industry: Applied in the development of advanced materials and coatings with specific properties.
作用機序
The mechanism of action of (R,E)-TCO-PEG8-acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The PEG chain enhances the solubility and stability of the compound, facilitating its transport and interaction with target molecules. The carboxylic acid group can form covalent bonds with amino acids in proteins, leading to modifications in their structure and function.
類似化合物との比較
Similar Compounds
(R,E)-TCO-PEG4-acid: A similar compound with a shorter PEG chain.
(R,E)-TCO-PEG12-acid: A similar compound with a longer PEG chain.
(R,E)-TCO-PEG8-amine: A similar compound with an amine group instead of a carboxylic acid group.
Uniqueness
(R,E)-TCO-PEG8-acid is unique due to its specific PEG chain length and the presence of a carboxylic acid group. This combination provides a balance between solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research.
特性
分子式 |
C28H51NO12 |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1 |
InChIキー |
LIPCJNZAKQKTRV-OQZKUQRLSA-N |
異性体SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

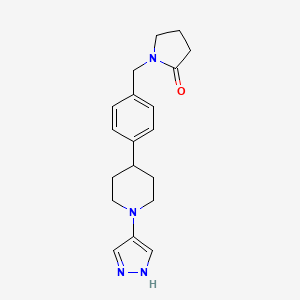

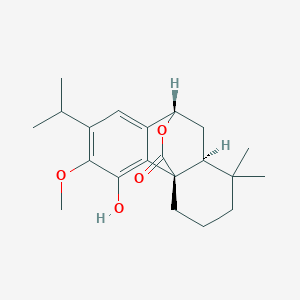
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
